molecular formula C20H17N5O2 B4935793 N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide

Cat. No. B4935793
M. Wt: 359.4 g/mol
InChI Key: ZILKRBIJNGALEL-UHFFFAOYSA-N
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Description

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and inhibition of these enzymes has been shown to enhance the cytotoxic effects of DNA-damaging agents in cancer cells.

Scientific Research Applications

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide has been extensively studied for its potential use as an anticancer agent. It has been shown to enhance the cytotoxic effects of DNA-damaging agents such as ionizing radiation and chemotherapy in cancer cells. In preclinical studies, N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide has demonstrated efficacy against a variety of cancer types, including breast, ovarian, and prostate cancer. Clinical trials have also shown promising results, with N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide showing activity in patients with BRCA-mutated cancers.

Mechanism of Action

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide is a potent and selective inhibitor of PARP enzymes. PARP enzymes play a crucial role in DNA repair, specifically in the base excision repair pathway. Inhibition of PARP enzymes leads to the accumulation of single-strand DNA breaks, which are normally repaired by PARP enzymes. In the presence of DNA-damaging agents, such as ionizing radiation or chemotherapy, the accumulation of single-strand DNA breaks leads to the formation of double-strand DNA breaks, which are more difficult to repair and can lead to cell death.
Biochemical and Physiological Effects:
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide has been shown to enhance the cytotoxic effects of DNA-damaging agents in cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide has also been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide is its potency and selectivity for PARP enzymes. This makes it an effective tool for studying the role of PARP enzymes in DNA repair and cancer biology. However, one limitation of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide. One direction is to further investigate its efficacy in combination with other DNA-damaging agents in cancer cells. Another direction is to study its potential use in other diseases, such as neurodegenerative disorders, where PARP enzymes have been implicated in disease pathology. Additionally, further research is needed to understand the mechanisms underlying the minimal toxicity of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide in normal cells, which could lead to the development of even more selective PARP inhibitors.

Synthesis Methods

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide is synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 2-(1H-benzimidazol-1-yl)-3-pyridinylmethylamine with 2-methoxy-nicotinoyl chloride in the presence of a base to form the desired product. The product is then purified using column chromatography to obtain the final product in high purity.

properties

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-27-20-15(7-5-11-22-20)19(26)23-12-14-6-4-10-21-18(14)25-13-24-16-8-2-3-9-17(16)25/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILKRBIJNGALEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide

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